molecular formula C7H10BNO2 B1350385 2,6-Dimethylpyridin-3-ylboronic acid CAS No. 693774-55-9

2,6-Dimethylpyridin-3-ylboronic acid

Cat. No.: B1350385
CAS No.: 693774-55-9
M. Wt: 150.97 g/mol
InChI Key: OZGKXVIJOMDZCP-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is widely used in scientific research due to its unique properties and versatility in various chemical reactions.

Scientific Research Applications

2,6-Dimethylpyridin-3-ylboronic acid is used in a wide range of scientific research applications:

    Chemistry: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used for the synthesis of biaryl compounds, pharmaceuticals, and organic materials.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Safety and Hazards

2,6-Dimethylpyridin-3-ylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Future Directions

Boronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid, have a wide range of applications in various fields of research and industry. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of research involving boronic acids are likely to continue expanding these applications and exploring new ones .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylpyridin-3-ylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . Additionally, this compound can interact with enzymes such as cytochrome P450, affecting their catalytic activity and metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the metabolic landscape of cells, affecting glucose utilization and redox state . Furthermore, this compound has been observed to impact the sensitivity of cancer cells to chemotherapeutic agents, highlighting its potential in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound is involved in the inhibition of uridine monophosphate synthase, which plays a crucial role in pyrimidine synthesis . Additionally, this compound participates in transmetalation processes during Suzuki-Miyaura coupling reactions, facilitating the transfer of organic groups from boron to palladium .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its effects over time. This compound is known to be stable under specific storage conditions, such as being kept in an inert atmosphere and stored at low temperatures . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence phase I and phase II metabolic reactions, which are crucial for the biotransformation and elimination of xenobiotics . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are vital for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

The synthesis of 2,6-Dimethylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative and a metal reagent such as lithium or magnesium, followed by the addition of a boron reagent like bis(pinacolato)diboron . Another method involves palladium-catalyzed cross-coupling reactions of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Chemical Reactions Analysis

2,6-Dimethylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism by which 2,6-Dimethylpyridin-3-ylboronic acid exerts its effects involves the formation of boron-carbon bonds through transmetalation with palladium complexes in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

2,6-Dimethylpyridin-3-ylboronic acid can be compared with other pyridinylboronic acids such as 2,4-dimethylpyridin-3-ylboronic acid and 2,6-dimethoxypyridin-3-ylboronic acid. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(2,6-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKXVIJOMDZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376733
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693774-55-9
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
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